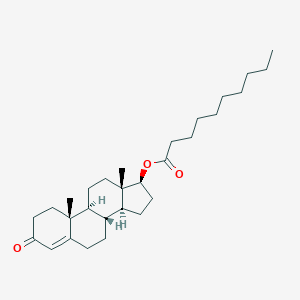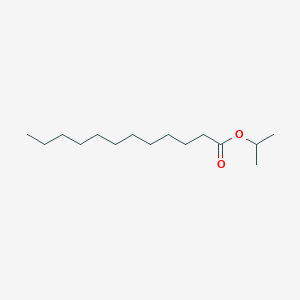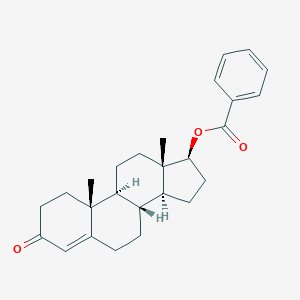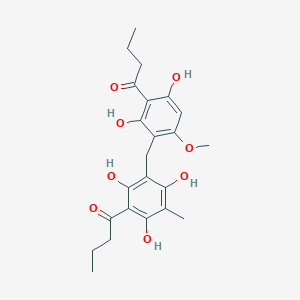
N-Isopropyl-M-toluidine
Overview
Description
N-Isopropyl-M-toluidine is a chemical compound with the linear formula C10H15N . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-Isopropyl-M-toluidine is represented by the linear formula C10H15N . It has a molecular weight of 149.238 .Scientific Research Applications
1. Aviation Fuel Additive
N-Isopropyl-M-toluidine, as a component of m-toluidine, has been investigated for its role in producing unleaded aviation gasoline. A study by Ershov et al. (2021) explored the creation of a novel technique for producing aviation gasoline 100UL. This research highlighted the significance of aromatic amines like m-toluidine in improving the antiknock characteristics of aviation fuel blends. The optimal composition of the produced fuel included m-toluidine, demonstrating its potential utility in aviation gasoline formulations without the need for metal-containing additives (Ershov et al., 2021).
2. Polymer Science
N-Isopropyl-M-toluidine, closely related to poly(N-isopropyl acrylamide) (pNIPAM), has been widely used in bioengineering applications. Cooperstein and Canavan (2010) discussed the use of pNIPAM substrates for the nondestructive release of biological cells and proteins. These substrates have been utilized in various applications such as cell sheet engineering, tissue transplantation, and the study of tumorlike spheroids. The research indicates the versatility of N-isopropyl acrylamide derivatives in bioengineering fields (Cooperstein & Canavan, 2010).
3. Optoelectronic Applications
The derivative p-toluidine, which is structurally related to N-Isopropyl-M-toluidine, has been used to synthesize new organic compounds for optoelectronic applications. Al‐Hossainy and Zoromba (2018) synthesized a new organic compound from p-toluidine and explored its potential in optoelectronic applications. The study involved fabricating nano-sized crystalline thin films, indicating the relevance of toluidine derivatives in the development of organic semiconductors and their applications in optoelectronics (Al‐Hossainy & Zoromba, 2018).
4. Corrosion Protection
Research by Zhang, Li, and Sensen Zhang (2018) demonstrated the use of poly(m-toluidine), a compound related to N-Isopropyl-M-toluidine, for corrosion protection. The study examined poly-toluidine isomers for protecting mild steel in a saline environment, revealing that poly(m-toluidine) exhibited superior corrosion protection capabilities. This research highlights the potential application of toluidine derivatives in developing corrosion-resistant materials (Zhang, Li, & Sensen Zhang, 2018).
Safety and Hazards
properties
IUPAC Name |
3-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDKJXXPUDSVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402323 | |
| Record name | 3-Methyl-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-M-toluidine | |
CAS RN |
10219-26-8 | |
| Record name | 3-Methyl-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ISOPROPYL-M-TOLUIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)



![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)


![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)


